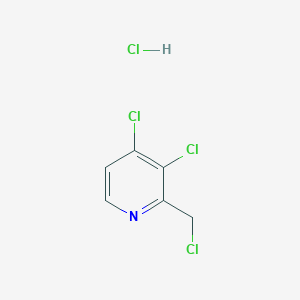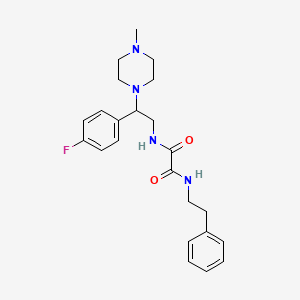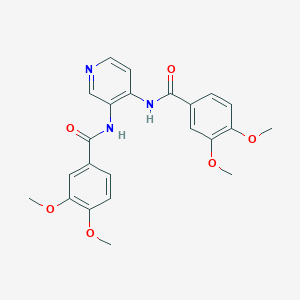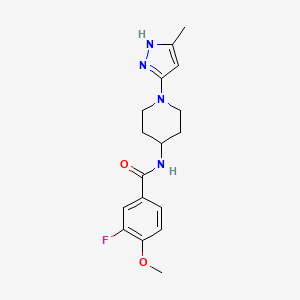![molecular formula C24H16N6O3S4 B2435795 2,2'-オキシビス(N-(4-(ベンゾ[d]チアゾール-2-イル)チアゾール-2-イル)アセトアミド) CAS No. 396725-02-3](/img/structure/B2435795.png)
2,2'-オキシビス(N-(4-(ベンゾ[d]チアゾール-2-イル)チアゾール-2-イル)アセトアミド)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide is a useful research compound. Its molecular formula is C24H16N6O3S4 and its molecular weight is 564.67. The purity is usually 95%.
BenchChem offers high-quality N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化作用
化合物の構造の一部であるチアゾール誘導体は、抗酸化物質として作用することが明らかになっています 。これは、老化、神経変性疾患、癌など、酸化ストレスが関与する分野での潜在的な応用を示唆しています。
鎮痛および抗炎症作用
チアゾール誘導体は、鎮痛および抗炎症作用を持つことが報告されています 。これは、新規の鎮痛剤および抗炎症薬の開発に役立つ可能性があります。
抗菌および抗真菌作用
チアゾール誘導体はこれらの特性を示しているため、この化合物は新規の抗菌剤および抗真菌薬の開発に役立つ可能性があります .
抗ウイルス作用
チアゾール誘導体は抗ウイルス作用を示しています 。これは、抗ウイルス薬の開発における潜在的な使用を示唆しています。
利尿作用
チアゾール誘導体は利尿作用を示すことが明らかになっています 。これは、高血圧や心不全などの治療に役立つ可能性があります。
抗けいれん作用
チアゾール誘導体は抗けいれん作用を示しているため、この化合物は新規の抗けいれん薬の開発に役立つ可能性があります .
神経保護作用
チアゾール誘導体は神経保護作用を示しています 。これは、アルツハイマー病やパーキンソン病などの神経変性疾患での潜在的な応用を示唆しています。
抗腫瘍または細胞毒性作用
チアゾール誘導体はこれらの特性を示しているため、この化合物は新規の抗腫瘍薬または細胞毒性薬の開発に役立つ可能性があります .
作用機序
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators, thus reducing inflammation and pain .
Pharmacokinetics
Similar compounds with a thiazole ring are known to have good bioavailability .
Result of Action
The compound’s action results in the reduction of inflammation and pain . By inhibiting the COX enzymes, it decreases the production of prostaglandins, leading to a reduction in inflammation and pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s efficacy and stability . .
生化学分析
Biochemical Properties
2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response . The interaction with these enzymes involves binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in the inflammatory response, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with other biomolecules, such as nuclear receptors, to modulate gene expression . These interactions lead to changes in the expression of genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and reduced inflammation . The stability and degradation of the compound can influence its long-term efficacy .
Dosage Effects in Animal Models
The effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses significantly higher than those required for therapeutic effects .
Metabolic Pathways
2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to reduced production of prostaglandins . The compound also affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation .
Transport and Distribution
Within cells and tissues, 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O3S4/c31-19(29-23-27-15(11-34-23)21-25-13-5-1-3-7-17(13)36-21)9-33-10-20(32)30-24-28-16(12-35-24)22-26-14-6-2-4-8-18(14)37-22/h1-8,11-12H,9-10H2,(H,27,29,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBHJTBLLNHBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)COCC(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)

![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)
![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)


![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)


![4-Methyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2435731.png)
![N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2435732.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)
